6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring and a tetrahydroquinoline ring, with a trifluoromethyl group enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: Shares the pyrazole ring but lacks the tetrahydroquinoline structure.
Trifluoromethyl-substituted quinolines: Similar in having the trifluoromethyl group but differ in the rest of the structure.
Uniqueness
6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the pyrazole and tetrahydroquinoline rings, along with the trifluoromethyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14F3N3 |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H14F3N3/c1-20-8-10(7-19-20)11-5-9-3-2-4-18-13(9)6-12(11)14(15,16)17/h5-8,18H,2-4H2,1H3 |
InChI Key |
IGBMTSADBRFFBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)(F)F |
Origin of Product |
United States |
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